molecular formula C15H8Cl3NO3S B5157016 8-Quinolyl 2,4,5-trichlorobenzenesulfonate

8-Quinolyl 2,4,5-trichlorobenzenesulfonate

Cat. No.: B5157016
M. Wt: 388.6 g/mol
InChI Key: LPJNNGDGJOERIL-UHFFFAOYSA-N
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Description

8-Quinolyl 2,4,5-trichlorobenzenesulfonate is a chemical compound that combines the structural features of quinoline and trichlorobenzenesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 2,4,5-trichlorobenzenesulfonate typically involves the reaction of 8-quinolinol with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 2,4,5-trichlorobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

8-Quinolyl 2,4,5-trichlorobenzenesulfonate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis to introduce quinoline and trichlorobenzenesulfonate moieties into target molecules.

    Biology: It is employed in biochemical studies to investigate the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolyl N-dodecylcarbamate
  • 8-Quinolyl N-isopropylcarbamate
  • 8-Quinolyl N-octadecylcarbamate
  • 8-Quinolyl 3-methylcrotonate
  • 5,7-Dichloro-8-quinolyl acetate

Uniqueness

8-Quinolyl 2,4,5-trichlorobenzenesulfonate is unique due to the presence of both the quinoline and trichlorobenzenesulfonate moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research .

Properties

IUPAC Name

quinolin-8-yl 2,4,5-trichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO3S/c16-10-7-12(18)14(8-11(10)17)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJNNGDGJOERIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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